

Deuterium labeling position in Nonan-1-ol-d4

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Compound of Interest

Compound Name: Nonan-1-ol-d4

Cat. No.: B1433895

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An In-depth Technical Guide to the Deuterium Labeling Position in **Nonan-1-ol-d4**

Introduction

Deuterium labeling, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a critical technique in pharmaceutical sciences and chemical research. The increased mass of deuterium can alter the kinetic properties of molecules without significantly changing their chemical reactivity, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect is leveraged to slow down drug metabolism, enhance pharmacokinetic profiles, and elucidate reaction mechanisms.[2][3] Nonan-1-ol ($C_9H_{20}O$), a nine-carbon straight-chain fatty alcohol, serves as a valuable chemical building block.[4][5] This guide provides a detailed technical overview of the most probable deuterium labeling positions in **Nonan-1-ol-d4**, the synthetic methodologies to achieve this, and the underlying chemical principles for researchers, scientists, and drug development professionals.

Chemical Structure and Probable Labeling Positions

Nonan-1-ol is a primary alcohol with a hydroxyl (-OH) group at the terminal position (C1).[4][6] The presence of this functional group electronically influences the adjacent carbon-hydrogen bonds, making them susceptible to chemical modification.

For a molecule designated as "**Nonan-1-ol-d4**," indicating the incorporation of four deuterium atoms, the most synthetically accessible and therefore most probable positions for these labels are on the carbons alpha (C1) and beta (C2) to the hydroxyl group. This is because the hydroxyl group activates the C-H bonds at these positions for hydrogen-deuterium (H/D) exchange reactions catalyzed by transition metals.[7][8]

Therefore, the most likely structure is 1,1,2,2-tetradeuterio-nonan-1-ol.

Synthetic Methodologies and Experimental Protocols

The preparation of selectively deuterated alcohols can be achieved through various methods, including the reduction of carbonyl compounds with deuterated reagents or, more directly, through catalytic H/D exchange reactions using deuterium oxide (D_2O) as an inexpensive and safe deuterium source.[3][9]

Key Experimental Protocol: Ruthenium-Catalyzed H/D Exchange

A highly efficient and regioselective method for deuterating primary alcohols at the α and β positions utilizes a ruthenium pincer catalyst with D_2O . [7] This approach is environmentally benign and provides high levels of deuterium incorporation.

Objective: To synthesize 1,1,2,2-tetradeuterio-nonan-1-ol from nonan-1-ol via catalytic H/D exchange.

Materials:

- Nonan-1-ol (Substrate)
- Ruthenium Pincer Catalyst (e.g., Ru-MACHO®)
- Potassium tert-butoxide (KOtBu) (Base)
- Deuterium Oxide (D_2O , 99.8 atom % D)
- Inert atmosphere (Nitrogen or Argon)
- Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

- To a reaction vessel under an inert atmosphere, add Nonan-1-ol.

- Add the Ruthenium pincer catalyst (e.g., 0.5-2 mol%).
- Add the base, potassium tert-butoxide (e.g., 5-10 mol%).
- Add deuterium oxide (D_2O) to serve as both the deuterium source and the solvent.
- Seal the vessel and heat the reaction mixture to a specified temperature (typically between 100-140°C).[10]
- Maintain the reaction for a period of 12-24 hours, monitoring for completion via techniques like 1H NMR to observe the disappearance of the α and β proton signals.[11]
- Upon completion, cool the reaction to room temperature.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography to yield pure 1,1,2,2-tetradeuterio-nonan-1-ol.

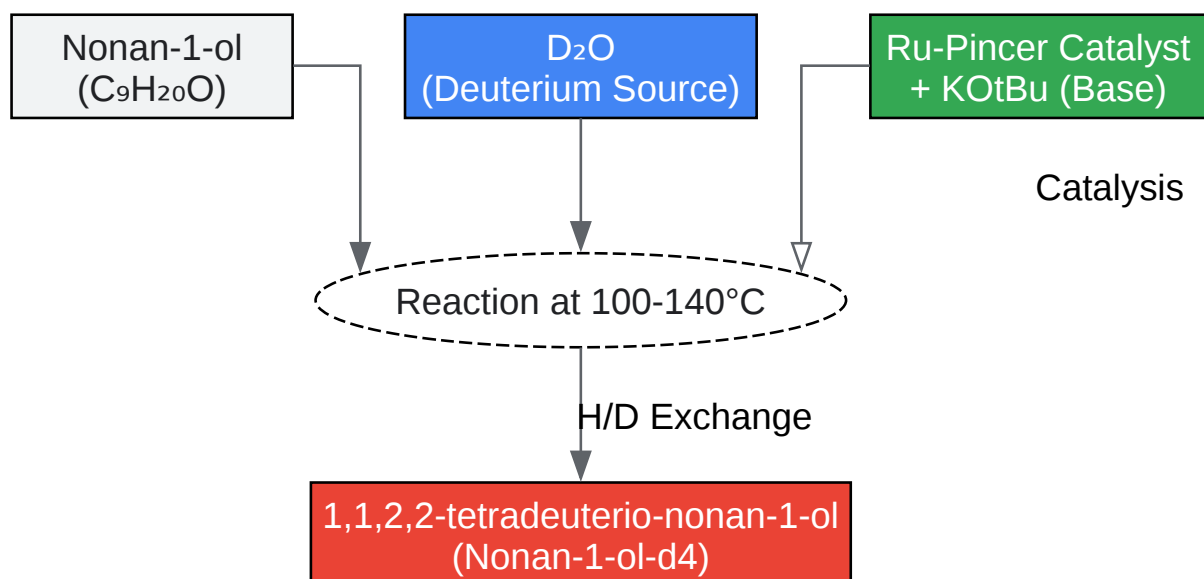
Data Presentation

The quantitative data for the most probable isomer of **Nonan-1-ol-d4** are summarized in the table below.

Parameter	Value	Reference
Compound Name	1,1,2,2-tetradeuterio-nonan-1-ol	-
Synonyms	Nonan-1-ol- $\alpha,\alpha,\beta,\beta$ -d ₄	-
Molecular Formula	C ₉ H ₁₆ D ₄ O	[4][6]
Molecular Weight	148.28 g/mol	[6]
Deuterium Positions	Two on C1 (α -carbon), Two on C2 (β -carbon)	[7][10]
Parent Compound	Nonan-1-ol (CAS: 143-08-8)	[6]
Deuterium Source	Deuterium Oxide (D ₂ O)	[7]
Key Synthetic Method	Ruthenium-Catalyzed H/D Exchange	[7][8]

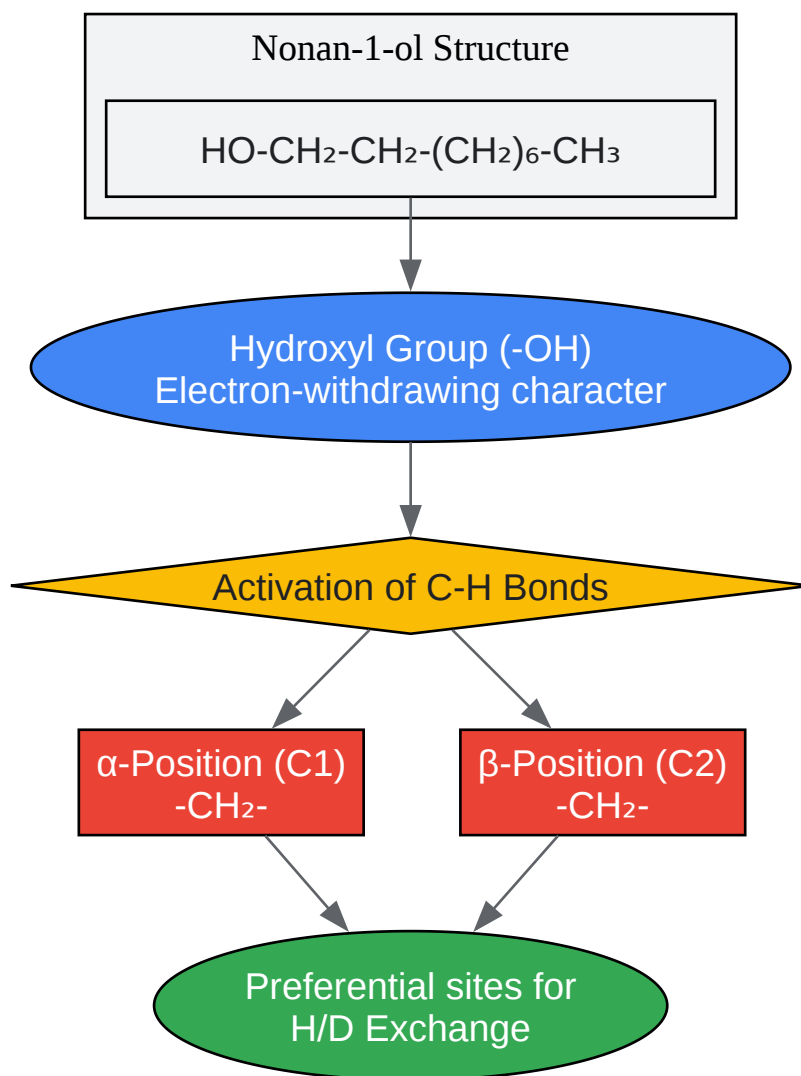
Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the logical basis for the deuteriation pattern.



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Caption: Experimental workflow for the synthesis of **Nonan-1-ol-d4**.



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Caption: Rationale for regioselective deuteration at the α and β positions.

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